Cas no 477548-64-4 (methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate)

Methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate is a synthetic organic compound featuring a benzoate ester linked to a chlorophenyl-substituted thiazole carboxamide moiety. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the chlorophenyl group enhances lipophilicity, while the thiazole ring contributes to heterocyclic reactivity, making it a versatile building block for drug discovery. The ester functionality allows for further derivatization, facilitating modular chemical modifications. Its well-defined molecular architecture ensures consistency in synthetic applications, supporting reproducibility in research and development processes.
methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate structure
477548-64-4 structure
商品名:methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate
CAS番号:477548-64-4
MF:C18H13ClN2O3S
メガワット:372.825422048569
CID:6318774
PubChem ID:4421059

methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate
    • 477548-64-4
    • methyl 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
    • F0866-0479
    • Oprea1_311361
    • AKOS008522012
    • CCG-312430
    • methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
    • methyl 4-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)benzoate
    • インチ: 1S/C18H13ClN2O3S/c1-24-17(23)13-4-2-12(3-5-13)16(22)21-18-20-15(10-25-18)11-6-8-14(19)9-7-11/h2-10H,1H3,(H,20,21,22)
    • InChIKey: SVWZIHRAUTVVRO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1=CSC(=N1)NC(C1C=CC(C(=O)OC)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 372.0335411g/mol
  • どういたいしつりょう: 372.0335411g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 477
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0866-0479-4mg
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0866-0479-20mg
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0866-0479-1mg
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0866-0479-15mg
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0866-0479-50mg
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0866-0479-2μmol
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0866-0479-40mg
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0866-0479-75mg
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0866-0479-5μmol
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0866-0479-10μmol
methyl 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzoate
477548-64-4 90%+
10μl
$69.0 2023-05-17

methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate 関連文献

methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoateに関する追加情報

Comprehensive Analysis of Methyl 4-{4-(4-Chlorophenyl)-1,3-Thiazol-2-Ylcarbamoyl}Benzoate (CAS No. 477548-64-4)

Methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate (CAS No. 477548-64-4) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, combining a 4-chlorophenyl group with a carbamoyl benzoate moiety. Its CAS number 477548-64-4 serves as a critical identifier for researchers and regulatory bodies, ensuring precise classification in chemical databases.

The growing interest in heterocyclic compounds like methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate stems from their versatility in drug discovery. Recent studies highlight its potential as a scaffold for kinase inhibitors, aligning with the surge in demand for targeted cancer therapies. Users frequently search for "thiazole-based drug candidates" or "CAS 477548-64-4 applications," reflecting its relevance in precision medicine trends.

Synthetic routes to CAS No. 477548-64-4 often involve amide coupling reactions between 4-(4-chlorophenyl)thiazol-2-amine and methyl 4-chlorocarbonylbenzoate. Optimizing these processes is a hot topic in green chemistry forums, where researchers explore solvent-free conditions or biocatalytic methods to improve sustainability—a key concern for modern laboratories.

Analytical characterization of this compound typically employs HPLC purity testing and NMR spectroscopy, with many queries focusing on "477548-64-4 spectral data interpretation." The methyl ester group in its structure offers reactivity for further derivatization, making it valuable for combinatorial chemistry approaches in high-throughput screening platforms.

In material science, the 4-chlorophenyl-thiazole core demonstrates intriguing photophysical properties, sparking investigations into OLED materials. This dual applicability in life sciences and advanced materials positions methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate as a compound bridging multiple research domains.

Regulatory aspects of CAS 477548-64-4 comply with REACH guidelines, with particular attention to its biodegradation profile. Environmental fate studies address common search queries like "thiazole compound ecotoxicity," especially given increasing scrutiny of persistent organic pollutants in industrial chemicals.

The compound's structure-activity relationships (SAR) are frequently discussed in medicinal chemistry circles. Its hydrogen-bond acceptor/donor configuration mimics natural ligands, explaining rising interest in "molecular docking studies with 477548-64-4" among computational chemists developing AI-assisted drug design workflows.

Supply chain transparency for methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate remains crucial, with procurement specialists often searching for "CAS 477548-64-4 suppliers GMP-certified." The compound's stability under various storage conditions (lyophilized vs. solution form) is another practical consideration for end-users.

Emerging research explores this thiazole derivative's role in multi-target therapeutics, particularly for neurodegenerative diseases. Its ability to modulate protein-protein interactions aligns with cutting-edge "polypharmacology" approaches gaining traction in academic and industrial R&D settings.

Patent landscapes reveal innovative applications of 477548-64-4 in crop protection formulations, responding to agricultural sector demands for eco-friendly pesticides. This agricultural angle complements its pharmaceutical uses, demonstrating the compound's cross-industry value.

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